![molecular formula C26H22O4 B14460080 3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] CAS No. 70943-44-1](/img/structure/B14460080.png)
3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] is a bis-chalcone compound. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
The synthesis of 3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-5-methylacetophenone and terephthalaldehyde in the presence of a base such as sodium hydroxide in an ethanol solution at room temperature. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired bis-chalcone compound .
Analyse Des Réactions Chimiques
3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carbonyl groups into alcohols.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and varying temperatures depending on the desired reaction. The major products formed from these reactions include epoxides, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also inhibit inflammatory pathways by modulating the activity of enzymes and cytokines involved in inflammation. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] is unique due to its bis-chalcone structure, which imparts distinct chemical and biological properties. Similar compounds include:
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This compound has a similar bis-chalcone structure but with thiophene rings instead of phenyl rings, leading to different electronic and steric properties.
1,2-Propanediol,3,3’-[(4-hydroxy-2,5-dimethyl-1,3-phenylene)bis(methylenethio)]bis-: This compound has a similar core structure but with additional methylene and thioether groups, which can alter its reactivity and biological activity.
Propriétés
Numéro CAS |
70943-44-1 |
|---|---|
Formule moléculaire |
C26H22O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-methylphenyl)-3-[4-[3-(2-hydroxy-5-methylphenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H22O4/c1-17-3-11-23(27)21(15-17)25(29)13-9-19-5-7-20(8-6-19)10-14-26(30)22-16-18(2)4-12-24(22)28/h3-16,27-28H,1-2H3 |
Clé InChI |
YFHMFDSHHMITQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


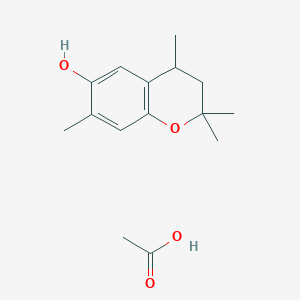

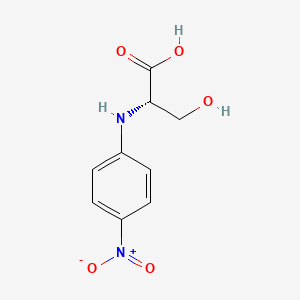
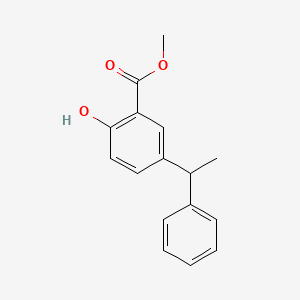
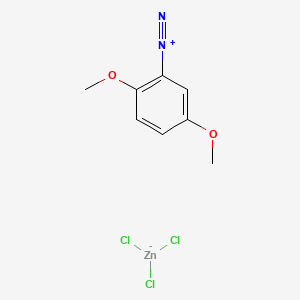

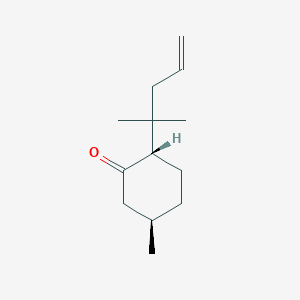

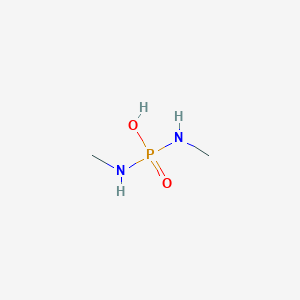
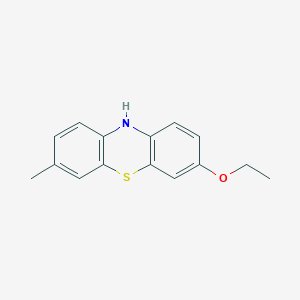
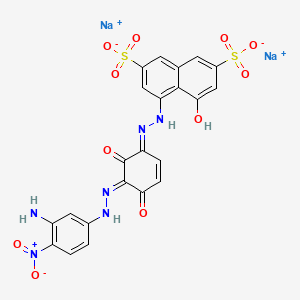
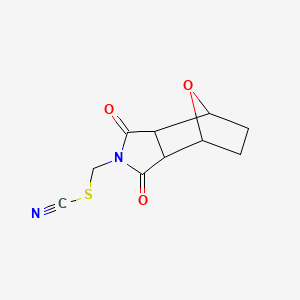
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)

